1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(4-oxo-4H-chromen-3-YL)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(4-oxo-4H-chromen-3-YL)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, chromenone, triazole, and carbohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(4-oxo-4H-chromen-3-YL)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting with the preparation of the individual building blocks. The oxadiazole ring can be synthesized through the nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan with 100% nitric acid . The chromenone moiety is often prepared via the oxidation of appropriate precursors. The triazole ring is formed through cyclization reactions involving azides and alkynes. Finally, the carbohydrazide linkage is introduced through condensation reactions with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(4-oxo-4H-chromen-3-YL)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(4-oxo-4H-chromen-3-YL)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Materials Science: Its energetic properties make it suitable for use in high-performance materials, such as explosives or propellants.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(4-oxo-4H-chromen-3-YL)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease progression. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: This compound shares the oxadiazole ring and has similar energetic properties.
3,3′-Bis(5-amino-1,2,4-oxadiazol-3-yl)-4,4′-azofuroxan: Another compound with oxadiazole rings, used in high-performance energetic materials.
Uniqueness
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(4-oxo-4H-chromen-3-YL)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse modifications and functionalizations, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-oxochromen-3-yl)methylideneamino]-5-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N8O4/c22-19-20(27-33-26-19)29-17(12-6-2-1-3-7-12)16(24-28-29)21(31)25-23-10-13-11-32-15-9-5-4-8-14(15)18(13)30/h1-11H,(H2,22,26)(H,25,31)/b23-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUSTSPFQCDUQQ-AUEPDCJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=COC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=COC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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